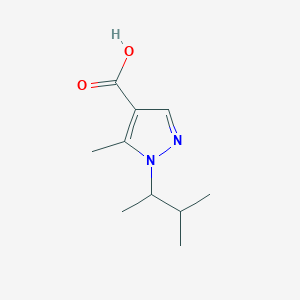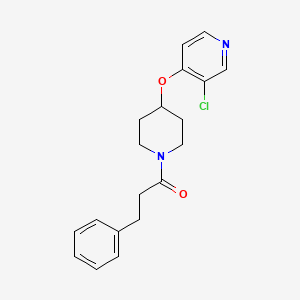
5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural and Spectral Investigations
The research by Viveka et al. (2016) focused on a derivative of pyrazole-4-carboxylic acid, similar to 5-Methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid. This study involved experimental and theoretical analyses to understand the structural and spectral properties of these compounds. Techniques like NMR, FT-IR spectroscopy, and X-ray diffraction were used, along with density functional theory (DFT) calculations.
Synthesis Processes
In the field of synthetic chemistry, Heng (2004) described the synthesis of a similar compound, 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid. The synthesis involved ester condensation, cyclization, and hydrolysis, showcasing the complex processes involved in creating such compounds.
Coordination Complexes
Research by Radi et al. (2015) explored the synthesis of novel pyrazole-dicarboxylate acid derivatives and their use in creating coordination complexes with metals like Cu and Co. These complexes were characterized by NMR and ESI-MS, and their crystal structures were determined, revealing their potential in various chemical applications.
Molecular Docking Studies
In a study on molecular docking, Ganga Reddy et al. (2022) synthesized new compounds, including a derivative of pyrazole-4-carbxylic acid. These compounds were analyzed for their potential binding interactions with target proteins, indicating their relevance in drug discovery and molecular biology.
Synthesis and Structural Diversity
Martins et al. (2002) and Cheng et al. (2017) both contribute to the understanding of structural diversity and synthesis techniques for compounds related to pyrazole-4-carboxylic acid. These studies provide insight into the formation and properties of various derivatives, which are essential for applications in chemistry and materials science.
Computational and Theoretical Studies
In computational chemistry, Shen et al. (2012) and Yıldırım et al. (2005) have conducted extensive theoretical studies on pyrazole derivatives. Their work includes density-functional-theory (DFT) calculations and functionalization reactions, important for understanding the chemical behavior of these compounds.
Mécanisme D'action
Target of Action
Related compounds such as 3-methylpyrazole-5-carboxylic acid have been found to inhibit d-amino acid oxidase (dao) . DAO is an enzyme involved in the metabolism of D-amino acids, including D-serine, which is a co-agonist of the NMDA receptor and has a role in neurotransmission .
Mode of Action
Based on the related compound’s action, it may interact with its target enzyme (like dao) and inhibit its function . This inhibition could lead to changes in the metabolic pathways of D-amino acids .
Biochemical Pathways
If it acts similarly to the related compound, it could affect the metabolism of d-amino acids, specifically d-serine . This could potentially impact neurotransmission, given D-serine’s role as a co-agonist of the NMDA receptor .
Result of Action
If it acts similarly to the related compound, it could potentially protect cells from oxidative stress induced by d-serine by inhibiting dao .
Analyse Biochimique
Biochemical Properties
It is known that pyrazoles, the class of compounds to which it belongs, can undergo proton exchange in an intermolecular process .
Temporal Effects in Laboratory Settings
It is known that pyrazoles can undergo decomposition at temperatures ranging from 20 °C up to 500 °C .
Propriétés
IUPAC Name |
5-methyl-1-(3-methylbutan-2-yl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)7(3)12-8(4)9(5-11-12)10(13)14/h5-7H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANKQPFRINQWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)C(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1872341-39-3 |
Source


|
| Record name | (1,2-dimethylpropyl)-5-methyl-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.283.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid](/img/structure/B3005438.png)




![Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate](/img/structure/B3005446.png)
![N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3005447.png)






